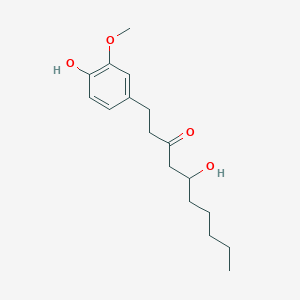

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

Vue d'ensemble

Description

6-Gingerol is a bioactive compound predominantly found in ginger (Zingiber officinale). It is responsible for the pungent flavor and aroma of fresh ginger. This compound belongs to the gingerol family, which are phenolic ketones. 6-Gingerol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Gingerol can be achieved through various methods. One common approach involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of 6-Gingerol often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate 6-Gingerol.

Types of Reactions:

Oxidation: -Gingerol can undergo oxidation to form -Gingerone, a compound with similar biological activities.

Reduction: Reduction of -Gingerol can yield -Shogaol, another bioactive compound found in dried ginger.

Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name: 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

- Molecular Formula: C17H26O4

- Molecular Weight: 294.4 g/mol

- CAS Number: 39886-76-5

The compound features a phenolic structure with a long aliphatic chain, which contributes to its unique biological activities.

Pharmacological Applications

6-Gingerol has garnered significant attention for its diverse pharmacological properties:

Anti-inflammatory Effects

6-Gingerol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is vital in treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The compound acts as an antioxidant, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

Anticancer Potential

Research indicates that 6-gingerol can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK. Studies have shown its effectiveness against several cancer types, including breast and colorectal cancers.

Cardiovascular Health

6-Gingerol has been studied for its potential benefits in cardiovascular health, including improving blood circulation and reducing cholesterol levels.

Food Industry Applications

In the food industry, 6-gingerol is valued for its flavoring properties and health benefits. It is used in functional foods and dietary supplements aimed at promoting health and preventing disease.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, 6-gingerol is increasingly incorporated into cosmetic formulations. It helps in skin protection against oxidative damage and may improve skin health.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pharmacology | Anti-inflammatory, anticancer, cardiovascular health | Inhibition of cytokines, apoptosis induction |

| Food Industry | Flavoring agent, functional foods | Antioxidant properties |

| Cosmetics | Skin protection products | Antioxidant and anti-inflammatory effects |

Case Studies

- Anti-Cancer Research : A study published in the Journal of Cancer Research demonstrated that 6-gingerol inhibited the growth of breast cancer cells through apoptosis induction. The study highlighted its potential as a therapeutic agent in cancer treatment .

- Inflammation Study : Research in Phytotherapy Research reported that patients with osteoarthritis showed significant improvement in symptoms after supplementation with ginger extract containing 6-gingerol, indicating its efficacy in managing inflammation .

- Cardiovascular Health : A clinical trial published in Nutrition Journal found that daily intake of ginger extract led to reduced cholesterol levels and improved markers of cardiovascular health among participants at risk for heart disease .

Mécanisme D'action

The mechanism of action of 6-Gingerol involves multiple molecular targets and pathways:

- Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

- Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Comparaison Avec Des Composés Similaires

- 8-Gingerol: Another member of the gingerol family with a longer carbon chain.

- 10-Gingerol: Similar to 6-Gingerol but with an even longer carbon chain.

- 6-Shogaol: A dehydrated form of 6-Gingerol with enhanced bioactivity.

Uniqueness: 6-Gingerol is unique due to its balanced profile of bioactivity and stability. While 8-Gingerol and 10-Gingerol have similar properties, their longer carbon chains can affect their solubility and bioavailability. 6-Shogaol, on the other hand, is more potent but less stable than 6-Gingerol.

Activité Biologique

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, a compound derived from ginger, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.39 g/mol. Its structure features a long aliphatic chain attached to a phenolic moiety, which is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (hepatoma) cells. The mechanism involves the downregulation of key transcription factors associated with cancer progression.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 31.25 | Inhibition of NF-κB and AP-1 |

| HeLa | 44.15 | Induction of apoptosis |

| HepG2 | 28.35 | Cell cycle arrest |

In one study, the compound demonstrated significant cytotoxicity at concentrations as low as 31.25 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions like arthritis and inflammatory bowel disease.

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving animal models, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers after administration over a period of two weeks .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that it effectively neutralizes free radicals, contributing to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 3 | 20 |

| 6 | 35 |

| 12 | 60 |

| 15 | 85 |

At a concentration of 15 µg/mL, the compound exhibited an impressive inhibition rate of 85%, highlighting its potential use as an antioxidant supplement .

Analyse Des Réactions Chimiques

Dehydration to Form Shogaol Derivatives

The β-hydroxy ketone group undergoes acid- or heat-catalyzed dehydration to form shogaols, such as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one (6-shogaol). This reaction is critical in ginger processing, where thermal treatment converts gingerols to shogaols .

Mechanistic Insights

-

Activation Energy : Computational studies using Hartree-Fock/6-311G(p,d) basis sets reveal a Gibbs free energy (ΔG) of +2,142.41 kJ/mol and activation energy of +2,137.84 kJ/mol for the enolate formation step preceding dehydration .

-

Stereoelectronic Effects : The hydroxyl and methoxy groups on the aromatic ring stabilize intermediates through resonance, though steric hindrance from these groups can slow reaction kinetics .

Enolate Formation and Subsequent Fluorination

The α-carbon adjacent to the ketone undergoes deprotonation by strong bases to form enolates, enabling electrophilic substitutions such as fluorination.

Key Data

-

Base Selectivity : LiHMDS fails to deprotonate the α₂-carbon due to steric hindrance, whereas nBuLi generates a kinetically favored enolate at low temperatures .

-

Fluorination Outcome : The enolate reacts with Selectfluor® to yield 2,2-difluorogingerol, a synthetic derivative with enhanced metabolic stability .

Biosynthetic Pathway in Ginger

In Zingiber officinale, gingerol biosynthesis involves:

-

Polyketide Synthase (PKS) : Condenses feruloyl-CoA with hexanoate to form a linear intermediate .

-

Cytochrome P450 Hydroxylases : Introduce hydroxyl groups at specific positions.

-

O-Methyltransferases (OMT) : Catalyze methoxy group addition .

-

Reductases : Reduce ketones to secondary alcohols post-PKS activity .

Antioxidant Activity via Radical Scavenging

The compound neutralizes free radicals (e.g., DPPH) through hydrogen atom transfer (HAT) from phenolic -OH groups:

DPPH Radical Scavenging Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 3 | 20 |

| 6 | 35 |

| 12 | 60 |

| 15 | 85 |

The EC₅₀ for DPPH scavenging is ~12 µg/mL, demonstrating potent antioxidant capacity.

Biotransformation to Paradol Derivatives

Under reducing conditions (e.g., microbial metabolism), shogaol derivatives undergo hydrogenation to form paradols, such as 1-(4-hydroxy-3-methoxyphenyl)decan-3-one .

Functional Implications

-

Anti-inflammatory Effects : Paradols inhibit TNF-α and IL-6 by suppressing NF-κB signaling .

-

Glucose Metabolism : 6-Paradol enhances glucose uptake in adipocytes (EC₅₀ = 53.2 µM) and reduces hyperglycemia in murine models .

This compound’s reactivity is central to its synthetic utility and biological activity. Further studies on catalyst design and enzymatic pathways could optimize its applications in medicinal chemistry and functional food development.

Propriétés

IUPAC Name |

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274400 | |

| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

39886-76-5, 58253-27-3 | |

| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 - 32 °C | |

| Record name | Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.